2-(Oxetan-3-yloxy)pyridine-3,4-diamine
Description
Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with a rich history and an ever-expanding role in modern scientific endeavors. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent scaffold in a vast number of biologically active compounds and approved pharmaceuticals. acs.orgnih.gov Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, make it a versatile building block in drug design. acs.org
In medicinal chemistry, pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The presence of the nitrogen atom in the pyridine ring can significantly influence the compound's solubility, basicity, and ability to interact with biological targets, such as enzymes and receptors. acs.org Consequently, the synthesis and biological evaluation of novel pyridine-containing molecules remain a vibrant and highly productive area of research. organic-chemistry.org
Significance of Oxetane (B1205548) Motifs in Modern Drug Discovery and Medicinal Chemistry
In recent years, small, strained ring systems have gained considerable traction in drug discovery, with the oxetane motif emerging as a particularly valuable functionality. researchgate.netnih.gov Oxetanes are four-membered heterocyclic ethers that offer a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. researchgate.net These attributes make them attractive as bioisosteres for more common functional groups, such as gem-dimethyl or carbonyl groups. nih.govresearchgate.net
Chemical Structure and Key Functional Groups of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine
The molecular architecture of this compound is characterized by the fusion of the aforementioned pyridine and oxetane functionalities. The core of the molecule is a pyridine ring, which is substituted at the 2-position with an oxetan-3-yloxy group and at the 3- and 4-positions with amino groups.
The key functional groups and their contributions to the molecule's properties are summarized below:
| Functional Group | Position | Potential Role |
| Pyridine Ring | Core Scaffold | Provides a rigid aromatic platform and influences basicity and solubility. Acts as a scaffold for substituent attachment. |
| Oxetan-3-yloxy Group | 2-position | Introduces three-dimensionality, enhances solubility, and can improve metabolic stability. The ether linkage provides some conformational flexibility. |
| 3,4-Diamine Groups | 3- and 4-positions | Act as hydrogen bond donors and acceptors, crucial for interactions with biological targets. Also influences the electronic properties and basicity of the pyridine ring. |
The spatial arrangement of these functional groups creates a unique chemical entity with the potential for specific and potent interactions with biological macromolecules.
Rationale and Research Focus for this compound
The rationale for the design and synthesis of this compound stems from the desire to create novel chemical matter with potential therapeutic applications, particularly in the area of kinase inhibition. Diaminopyridine derivatives have been explored as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory diseases. The 3,4-diamine substitution pattern can facilitate key hydrogen bonding interactions within the ATP-binding site of these enzymes.
The research focus for this compound is therefore multifaceted, aiming to:
Synthesize and characterize the novel this compound scaffold.
Investigate its potential as a kinase inhibitor through in vitro screening against a panel of relevant kinases.
Explore the structure-activity relationships (SAR) of related analogues to optimize potency and selectivity.
Evaluate its drug-like properties , including solubility, metabolic stability, and cell permeability.
Overview of Academic Research Strategies and Objectives
The academic investigation of this compound and its analogues typically follows a well-defined strategic path. The primary objective is to assess the therapeutic potential of this novel chemical scaffold.
Key Research Strategies:
Synthetic Route Development: A crucial first step is the development of an efficient and scalable synthetic route to access the target compound and its derivatives. This often involves the exploration of various coupling and substitution reactions.
In Vitro Biological Evaluation: The synthesized compounds are then subjected to a battery of in vitro assays to determine their biological activity. For kinase inhibitors, this would include enzymatic assays to measure their inhibitory potency (e.g., IC50 values) against the target kinase(s).
Structure-Activity Relationship (SAR) Studies: By systematically modifying the different components of the molecule (the pyridine core, the oxetane substituent, and the amino groups), researchers can elucidate the key structural features required for optimal biological activity.
Computational Modeling: Molecular docking and other computational techniques are often employed to predict and rationalize the binding mode of the compounds to their biological targets, providing insights for further design and optimization.
Primary Research Objectives:
To establish the feasibility of synthesizing oxetane-substituted diaminopyridines.
To identify novel kinase inhibitors with improved potency, selectivity, and/or physicochemical properties.
To expand the chemical space of potential drug candidates for diseases such as cancer and inflammation.
To contribute to a deeper understanding of the role of oxetane motifs in modulating the biological activity of small molecules.
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-2-11-8(7(6)10)13-5-3-12-4-5/h1-2,5H,3-4,10H2,(H2,9,11) |
InChI Key |
DLELRRHHNSQHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=CC(=C2N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 2 Oxetan 3 Yloxy Pyridine 3,4 Diamine
Retrosynthetic Analysis of the 2-(Oxetan-3-yloxy)pyridine-3,4-diamine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthetic plan.
Disconnection Strategies for the Pyridine-3,4-diamine Core
The primary core of the target molecule is the pyridine-3,4-diamine moiety. A common and effective strategy for synthesizing vicinal diamines on an aromatic ring, such as this one, is through the reduction of a nitro-amino precursor. This leads to a key disconnection of the C-N bonds of the amino groups.
A logical retrosynthetic disconnection path is as follows:
Target Molecule: this compound
Precursor 1: The 3,4-diamino functionality can be retrosynthetically disconnected to a 4-amino-3-nitropyridine (B158700) derivative. This transformation is a standard reduction reaction (e.g., catalytic hydrogenation), a reliable and high-yielding process in organic synthesis. chemicalbook.com
Precursor 2: The 4-amino group can be installed from a more readily available precursor like a 4-chloro or 4-methoxypyridine (B45360) through nucleophilic aromatic substitution (SNAr) with ammonia (B1221849). google.com
Starting Material: This leads back to a substituted 2-alkoxy-4-chloro-3-nitropyridine scaffold, which serves as a versatile starting point.
This strategy simplifies the synthesis to the construction of a correctly substituted nitropyridine ring, followed by sequential functional group interconversions.
Synthetic Approaches for Introducing the Oxetan-3-yloxy Moiety
The oxetan-3-yloxy group is a key structural feature. Its introduction is typically achieved via a nucleophilic substitution reaction, where oxetan-3-ol (B104164) acts as the nucleophile.
Two primary strategies can be envisioned for its incorporation:
Early-Stage Introduction: The oxetane (B1205548) moiety can be introduced onto a pyridine (B92270) ring early in the synthesis. This involves the reaction of oxetan-3-ol with a suitably activated pyridine precursor, such as 2-chloro-3-nitropyridine (B167233) or 2,4-dichloro-3-nitropyridine. The Williamson ether synthesis, typically performed under basic conditions (e.g., using sodium hydride, NaH), facilitates the formation of the ether linkage. vulcanchem.com This approach is advantageous as it establishes the ether bond early, but the strained oxetane ring must be stable to all subsequent reaction conditions, such as nitration and reduction.
Late-Stage Introduction: Alternatively, the oxetane group can be added towards the end of the synthetic sequence. In this scenario, the pyridine-3,4-diamine core would be constructed first, leaving a reactive site (like a chlorine atom) at the C2 position. The final step would be the SNAr reaction between 2-chloro-pyridine-3,4-diamine and oxetan-3-ol. This approach protects the sensitive oxetane ring from harsh reagents used in earlier steps but may be complicated by the nucleophilic nature of the diamine groups, potentially requiring protecting groups.
Detailed Synthetic Pathways for this compound
Based on the retrosynthetic analysis, both convergent and linear synthetic routes can be proposed.
Convergent Synthesis Strategies
A convergent synthesis involves preparing different fragments of the molecule separately before combining them in the final stages. For the target compound, a convergent approach is less common due to the interconnected nature of the substituted pyridine ring. However, a hypothetical convergent route could involve the coupling of a pre-formed 2-(oxetan-3-yloxy)pyridine (B2940965) fragment with a source of the 3,4-diamine functionality, though this is generally less efficient than linear approaches for this type of scaffold.
Linear Synthesis Routes from Commercial Precursors
A linear synthesis, where the molecule is built step-by-step on a single starting material, is the most practical approach. A plausible route starting from a commercially available dichloronitropyridine is outlined below.
Proposed Linear Synthetic Pathway:
Step 1: Selective Nucleophilic Aromatic Substitution (SNAr): Starting with 2,4-dichloro-3-nitropyridine, a selective substitution at the more reactive C4 position is performed. Reaction with aqueous ammonia can displace the C4-chloride to install the amino group, yielding 2-chloro-3-nitro-4-aminopyridine.
Step 2: Williamson Ether Synthesis: The resulting intermediate is then reacted with oxetan-3-ol in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). vulcanchem.com The alkoxide of oxetan-3-ol displaces the chloride at the C2 position to form 2-(oxetan-3-yloxy)-3-nitro-4-aminopyridine.
Step 3: Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This transformation yields the final product, this compound.
This linear sequence is efficient as it utilizes well-established and high-yielding reactions.
Optimization of Reaction Conditions, Yields, and Purity
The efficiency of the synthesis depends on the optimization of each step. The following tables provide representative conditions for the key transformations, based on analogous reactions reported in the literature.
Table 1: Representative Conditions for Williamson Ether Synthesis on a Pyridine Scaffold
| Reagents/Conditions | Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Reference vulcanchem.com | 2-chloro-4-aminopyrimidine | Oxetan-3-ol | NaH | THF | 0 to RT | 72 |
| Hypothetical | 2-chloro-3-nitro-4-aminopyridine | Oxetan-3-ol | K₂CO₃ | DMF | 80 | >70 |
This table is interactive. Click on the headers to sort the data.
Table 2: Representative Conditions for Nitro Group Reduction
| Reagents/Conditions | Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |
| Reference chemicalbook.com | 3-nitropyridin-4-amine | 10% Pd/C | Methanol/THF | 10 | 1 atm (H₂) | 97 |
| Reference google.com | 2,3-dinitropyridine | Pd/C | Benzene (B151609) | 53 | H₂ atmosphere | High |
| Hypothetical | 2-(oxetan-3-yloxy)-3-nitro-4-aminopyridine | Raney Nickel | Ethanol | RT | 50 psi (H₂) | >90 |
This table is interactive. Click on the headers to sort the data.
Optimization of these steps involves screening different bases, solvents, catalysts, and reaction temperatures to maximize yield and purity while minimizing side reactions. For instance, in the ether synthesis, stronger bases like NaH often give higher yields at lower temperatures compared to weaker bases like K₂CO₃. For the nitro reduction, catalysts like Pd/C are highly effective, but others like Raney Nickel can also be used, sometimes offering different selectivity or performance with specific substrates. googleapis.com Purification at each step, typically by column chromatography or recrystallization, is crucial for obtaining the final product in high purity.
Synthesis of Key Precursors and Building Blocks
The construction of this compound relies on the efficient preparation of three key components: a suitably functionalized pyridine ring, the oxetane moiety, and the introduction of the diamine groups.
Preparation of Substituted Pyridine Intermediates
The synthesis typically begins with a pyridine ring bearing appropriate functional groups that facilitate the sequential introduction of the oxetanyloxy and diamine moieties. A common strategy involves the use of a pyridine core with a leaving group, such as a halogen, at the C-2 position and an electron-withdrawing group, like a nitro group, to activate the ring for nucleophilic aromatic substitution (SNAr).
A key precursor is 2-chloro-3-nitropyridine, which can be synthesized from 2-hydroxypyridine (B17775). Nitration of 2-hydroxypyridine yields 2-hydroxy-3-nitropyridine, which is then chlorinated, for example with thionyl chloride, to provide 2-chloro-3-nitropyridine. Further functionalization is often required to install a group at the C-4 position. For instance, starting from 2,4-dichloro-3-nitropyridine, selective hydrolysis can yield 2-chloro-3-nitropyridin-4-ol. This hydroxyl group can then be converted to an amine, leading to intermediates like 2-chloro-4-amino-3-nitropyridine, a crucial building block for the target molecule.
An alternative approach starts from 2-aminopyridine. This can undergo bromination followed by nitration to produce 2-amino-5-bromo-3-nitropyridine. The bromine atom can then be manipulated or replaced in subsequent synthetic steps. These halogenated and nitrated pyridine derivatives serve as versatile electrophiles for the introduction of the oxetanyloxy group.
Methods for Synthesizing Oxetan-3-ol and its Derivatives
Oxetan-3-ol is the key building block that provides the oxetanyloxy side chain. Its synthesis has been approached through several routes, often starting from readily available materials like epichlorohydrin (B41342) or glycerol (B35011) derivatives. researchgate.netgoogle.comgoogle.com
| Step | Starting Material | Reagents and Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Epichlorohydrin | Acetic acid, cat. FeCl₃, 65-70°C | 3-chloro-2-hydroxypropyl acetate | ~90% |
| 2 | 3-chloro-2-hydroxypropyl acetate | Ethyl vinyl ether, p-TsOH, 35°C | 3-chloro-2-(1-ethoxyethoxy)propyl acetate | Used crude in next step |
| 3 | 3-chloro-2-(1-ethoxyethoxy)propyl acetate | NaOH, H₂O, reflux | 3-(1-ethoxyethoxy)oxetane | Used crude in next step |
| 4 | 3-(1-ethoxyethoxy)oxetane | p-TsOH, Methanol, 15-25°C | Oxetan-3-ol | ~39% (overall from epichlorohydrin) google.com |
Introduction of Diamine Functionality onto the Pyridine Ring
The final key transformation is the formation of the 3,4-diamine moiety. This is almost universally accomplished through the reduction of a corresponding nitro-amino pyridine precursor. The synthesis of the target molecule involves an initial SNAr reaction where the alkoxide of Oxetan-3-ol displaces the chloride from an intermediate like 2-chloro-4-amino-3-nitropyridine. This reaction couples the oxetane and pyridine fragments, yielding 2-(Oxetan-3-yloxy)-4-amino-3-nitropyridine.
The subsequent reduction of the nitro group is the critical step to unmask the diamine. Several reduction methods are effective for this transformation:
Catalytic Hydrogenation: This is a clean and efficient method. The nitro-amino precursor is hydrogenated using a catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is often high-yielding and avoids the use of stoichiometric metal reagents.
Metal/Acid Reduction: Classic conditions, such as using stannous chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl) or iron powder in acetic acid, are also effective for reducing aromatic nitro groups to amines.
For example, the reduction of 2-anilino-3-nitropyridine intermediates to the corresponding 2-anilino-pyridin-3-amine has been successfully achieved using stannous chloride in refluxing methanol. A similar strategy is directly applicable to the synthesis of this compound from its 3-nitro-4-amino precursor.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of the title compound is dictated by the three key functional groups: the pyridine ring nitrogen and the two primary aromatic amines at the C-3 and C-4 positions.
Reactions at the Pyridine Nitrogen Atoms
The nitrogen atom within the pyridine ring retains its basic and nucleophilic character, although this can be modulated by the electron-donating effects of the amino and oxetanyloxy substituents. It can undergo several characteristic reactions:
N-Alkylation: The pyridine nitrogen can be alkylated with alkyl halides to form the corresponding quaternary pyridinium (B92312) salts. This reaction introduces a positive charge into the heterocyclic system, significantly altering its electronic properties.
N-Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the pyridine nitrogen to an N-oxide. This functional group can direct further substitutions on the pyridine ring or be used in subsequent transformations.
Transformations Involving the Primary Amine Groups
The ortho-disposed 3- and 4-amino groups are the most reactive sites for derivatization and are a cornerstone for constructing fused heterocyclic systems. This arrangement allows for a variety of cyclization reactions with bifunctional electrophiles.
Formation of Imidazo[4,5-c]pyridines: This is one of the most common and synthetically useful reactions for pyridine-3,4-diamines. Reaction with a carboxylic acid or its derivatives (such as orthoesters or acid chlorides) leads to the formation of a fused imidazole (B134444) ring. For instance, treatment with formic acid or triethyl orthoformate would yield an unsubstituted imidazo[4,5-c]pyridine derivative. Using other carboxylic acids allows for the introduction of various substituents at the 2-position of the imidazole ring.
Formation of Triazolo[4,5-c]pyridines: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) first leads to diazotization of one of the amino groups, which can then be trapped by the adjacent amino group to form a fused triazole ring system.
Formation of Pyrazino[2,3-c]pyridines: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, results in the formation of a fused pyrazine (B50134) ring, yielding substituted pyrazino[2,3-c]pyridine derivatives.
These cyclization reactions provide a powerful platform for expanding the molecular complexity and exploring the chemical space around the this compound scaffold.
| Reagent | Fused Ring System Formed | Resulting Heterocycle Class |
|---|---|---|
| Carboxylic Acids (e.g., Formic Acid) | Imidazole | Imidazo[4,5-c]pyridines |
| α-Dicarbonyls (e.g., Glyoxal) | Pyrazine | Pyrazino[2,3-c]pyridines |
| Nitrous Acid (NaNO₂/Acid) | Triazole | Triazolo[4,5-c]pyridines |
| Phosgene or equivalents | Imidazol-2-one | Imidazo[4,5-c]pyridin-2-ones |
Modifications and Ring-Opening Reactions of the Oxetane Moiety
The oxetane ring in this compound is susceptible to various modifications and ring-opening reactions, primarily driven by the relief of its inherent ring strain (approximately 25.5 kcal/mol). acs.org These transformations are typically initiated by electrophilic activation of the oxetane oxygen, followed by nucleophilic attack.
Acid-Catalyzed Ring-Opening:
Brønsted or Lewis acids are common reagents for promoting the ring-opening of oxetanes. acs.orgillinois.edu In the presence of an acid, the ether oxygen of the oxetane is protonated or coordinates to the Lewis acid, which activates the ring for nucleophilic attack. The subsequent cleavage of a C-O bond leads to the formation of a 1,3-difunctionalized propane (B168953) derivative. For instance, treatment with a hydrohalic acid (HX) would likely yield a haloalcohol.
The general mechanism involves the formation of an oxonium ion, which can then be attacked by a nucleophile. The presence of the electron-withdrawing pyridine ring may influence the reactivity of the oxetane, potentially making the oxygen less basic and requiring stronger acidic conditions for activation.
Nucleophilic Ring-Opening:
A variety of nucleophiles can be employed to open the oxetane ring, often in the presence of an acid catalyst. magtech.com.cn These include water, alcohols, amines, and thiols. The reaction with water would result in the formation of a diol, while alcohols would yield a corresponding ether-alcohol. Given the presence of the diamine functionality within the molecule itself, intramolecular reactions could be envisioned under certain conditions, although intermolecular reactions with external nucleophiles are more commonly reported for related structures.
The table below summarizes potential ring-opening reactions of the oxetane moiety in this compound based on established oxetane chemistry.
| Reagent/Catalyst | Nucleophile | Potential Product | Reaction Type |
| H₂O / H⁺ | H₂O | 1-(3,4-diaminopyridin-2-yloxy)propane-1,3-diol | Acid-catalyzed hydrolysis |
| ROH / H⁺ | ROH | 1-(3,4-diaminopyridin-2-yloxy)-3-alkoxypropan-1-ol | Acid-catalyzed alcoholysis |
| HX | X⁻ | 3-(3,4-diaminopyridin-2-yloxy)-3-halopropan-1-ol | Acid-catalyzed hydrohalogenation |
| RNH₂ | RNH₂ | 1-amino-3-(3,4-diaminopyridin-2-yloxy)propan-1-ol | Aminolysis |
Reductive Ring-Opening:
Reductive cleavage of the oxetane ring can also be achieved using various reducing agents. For example, reaction with hydride reagents, potentially in the presence of a Lewis acid, could lead to the formation of an alcohol. magtech.com.cn
Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity and stereoselectivity of ring-opening reactions of the oxetane in this compound are critical aspects to consider.
Regioselectivity:
The regiochemical outcome of the nucleophilic attack on the activated oxetane ring is influenced by both steric and electronic factors. magtech.com.cn In the case of 3-substituted oxetanes, the nucleophile can attack either of the two methylene (B1212753) carbons (C2 or C4) of the oxetane ring.
Under acidic conditions, the reaction often proceeds via a mechanism with significant Sₙ1 character. This would favor nucleophilic attack at the carbon atom that can better stabilize a partial positive charge. In the context of this compound, the ether linkage to the pyridine ring at the 3-position of the oxetane might electronically influence the stability of the carbocation-like transition state. However, for many 3-alkoxyoxetanes, the attack is often directed to the less sterically hindered methylene carbon.
Conversely, under neutral or basic conditions with strong nucleophiles, an Sₙ2 mechanism is more likely, where the nucleophile attacks the less sterically hindered carbon atom. For the oxetane in the title compound, both methylene carbons are sterically similar, but the electronic influence of the substituent could play a deciding role.
The table below outlines the expected regioselectivity for the ring-opening of the oxetane moiety under different conditions.
| Reaction Condition | Probable Mechanism | Site of Nucleophilic Attack | Rationale |
| Acidic (e.g., H⁺, Lewis Acid) | Sₙ1-like | More substituted carbon (if stabilized) or less hindered carbon | Formation of a more stable carbocation-like transition state or steric avoidance. magtech.com.cnacs.org |
| Basic/Neutral (Strong Nu⁻) | Sₙ2 | Less sterically hindered carbon | Minimization of steric hindrance. magtech.com.cn |
Stereoselectivity:
If the ring-opening reaction creates a new stereocenter, the stereochemical outcome is of interest. For reactions proceeding via a classic Sₙ2 mechanism, an inversion of configuration at the attacked carbon atom is expected. For reactions with more Sₙ1 character, a mixture of stereoisomers (racemization) could result if a planar carbocation intermediate is formed. Given that the attack is on a methylene carbon, a new stereocenter would only be formed if the nucleophile itself is chiral or if subsequent reactions introduce chirality.
Furthermore, the existing chirality of the molecule, if any, could influence the stereochemical course of the reaction through substrate control, potentially leading to diastereoselective outcomes.
Spectroscopic and Structural Characterization of 2 Oxetan 3 Yloxy Pyridine 3,4 Diamine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. A detailed NMR analysis of 2-(oxetan-3-yloxy)pyridine-3,4-diamine would provide insights into its electronic environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the oxetane (B1205548) moiety, and the amino groups. The two aromatic protons on the pyridine ring are expected to appear as doublets in the range of δ 6.5-7.5 ppm. The protons of the oxetane ring would likely present as a complex multiplet system due to their diastereotopic nature. Specifically, the methine proton (CH-O) is predicted to be in the δ 4.8-5.2 ppm region, while the methylene (B1212753) protons (CH₂) are expected around δ 4.5-4.9 ppm. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration, typically in the δ 4.0-6.0 ppm range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen of the oxetane ring (C-O) is predicted to have a chemical shift in the range of δ 70-80 ppm, while the other carbons of the oxetane ring would likely appear around δ 60-70 ppm.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would offer valuable information about the nitrogen atoms in the pyridine ring and the amino groups. The pyridine nitrogen is expected to have a chemical shift in the range of δ -50 to -100 ppm, while the amino nitrogens would likely be found in the δ -300 to -350 ppm region relative to liquid ammonia (B1221849).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-5 | 6.5 - 7.0 | - |
| Pyridine H-6 | 7.0 - 7.5 | - |
| Oxetane CH-O | 4.8 - 5.2 | 70 - 80 |
| Oxetane CH₂ | 4.5 - 4.9 | 60 - 70 |
| NH₂ (3-position) | 4.0 - 5.5 | - |
| NH₂ (4-position) | 4.5 - 6.0 | - |
| Pyridine C-2 | - | 150 - 160 |
| Pyridine C-3 | - | 120 - 130 |
| Pyridine C-4 | - | 135 - 145 |
| Pyridine C-5 | - | 110 - 120 |
| Pyridine C-6 | - | 140 - 150 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the one-dimensional spectra and elucidating the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. Correlations would be expected between the adjacent protons on the pyridine ring (H-5 and H-6). Within the oxetane ring, correlations would be observed between the methine proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be instrumental in assigning the carbon signals of the pyridine and oxetane rings based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the oxetane methine proton to the C-2 of the pyridine ring, confirming the ether linkage. Correlations from the amino protons to the pyridine carbons would help in assigning the positions of the amino groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons. This could be particularly useful in determining the preferred conformation of the oxetane ring relative to the pyridine ring by observing NOEs between the oxetane protons and the pyridine ring protons.
Variable Temperature NMR Studies for Conformational Analysis
The oxetane ring is known to undergo ring-puckering, and the ether linkage introduces a degree of conformational flexibility. Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of this compound. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in chemical shifts or the coalescence of signals, which would indicate that the molecule is undergoing conformational exchange on the NMR timescale. This data could be used to determine the energy barriers for these conformational changes.
Solvent Effects on NMR Chemical Shifts and Coupling Constants
The chemical shifts of protons, particularly those attached to heteroatoms like the amino groups, are sensitive to the solvent environment. Changing the NMR solvent from a non-polar solvent like chloroform-d (B32938) to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ is expected to cause significant downfield shifts for the NH₂ protons due to increased hydrogen bonding with the solvent. The pyridine ring protons may also experience smaller shifts due to solvent-induced changes in the electronic distribution within the aromatic ring. These solvent effects can be a useful tool in confirming the assignment of labile protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. The molecular formula of the compound is C₉H₁₂N₄O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition with high accuracy, typically within a few parts per million (ppm).
Interactive Table: HRMS Data
| Ion Formula | Calculated m/z |
| [C₉H₁₂N₄O₂ + H]⁺ | 209.1033 |
| [C₉H₁₂N₄O₂ + Na]⁺ | 231.0852 |
Predicted Fragmentation Pattern: In addition to the molecular ion, the mass spectrum would likely show characteristic fragment ions. The most probable fragmentation pathways would involve the cleavage of the ether bond, leading to fragments corresponding to the oxetane and the diaminopyridine moieties. Further fragmentation of the pyridine ring and the oxetane ring would also be expected.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While specific MS/MS data for this compound is not extensively available in the public domain, its fragmentation pathways can be predicted based on the known behavior of related chemical structures, such as ethers, aminopyridines, and other heterocyclic compounds.
Upon electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate, likely at the pyridine nitrogen or one of the exocyclic amine groups, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation through several key pathways. The most probable fragmentation points include the ether linkage and the oxetane ring, as these are typically the most labile sites. miamioh.edunih.gov
One dominant pathway is the cleavage of the C-O bond between the pyridine ring and the oxetane moiety. This can occur in two ways:
Cleavage with charge retention on the pyridine fragment: This would result in the loss of an oxetene molecule (C₃H₄O) or related fragments, leading to a diaminohydroxypyridine cation.
Cleavage with charge retention on the oxetane fragment: This is generally less common for this type of structure but could lead to a protonated oxetanol fragment.
Another significant fragmentation route involves the opening and subsequent fragmentation of the strained oxetane ring itself. gre.ac.uk This could proceed through the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄), leading to a series of characteristic product ions. Fragmentation of the pyridine ring and the loss of ammonia (NH₃) or hydrocyanic acid (HCN) from the diaminopyridine core are also possible, particularly under higher energy CID conditions. researchgate.netmdpi.com
A proposed fragmentation scheme is outlined in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 195.10 | 138.07 | C₃H₅O | Cleavage of the C-O ether bond with loss of the oxetanyl radical. |
| 195.10 | 125.06 | C₃H₄O₂ | Ring opening and fragmentation of the oxetane moiety. |
| 195.10 | 124.06 | C₃H₅O₂ | Cleavage of the ether bond and subsequent rearrangement. |
| 195.10 | 109.06 | C₃H₄O₂ + NH₂ | Fragmentation of oxetane and loss of an amino group. |
Ion Mobility Spectrometry for Isomer Differentiation and Conformational Studies
Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), offers a powerful tool for separating isomeric and isobaric compounds and for probing the conformational landscape of flexible molecules. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, which are collectively reflected in their rotationally averaged collision cross-section (CCS).
For a molecule like this compound, IMS would be invaluable for distinguishing it from its structural isomers. For example, positional isomers such as 3-(Oxetan-3-yloxy)pyridine-2,4-diamine or 4-(Oxetan-3-yloxy)pyridine-2,3-diamine would have identical mass-to-charge ratios but are likely to have different three-dimensional shapes. These differences in shape would result in distinct drift times through the ion mobility cell, allowing for their separation and individual characterization. azom.comresearchgate.net The reduced mobility (K₀) of the ion is a characteristic value that can be used for identification. For instance, studies on pyridine have determined a reduced mobility of its product ion peak to be K₀ = 1.75 cm²V⁻¹s⁻¹. researchgate.net
Furthermore, the ether linkage between the rigid pyridine ring and the non-planar oxetane ring introduces a degree of conformational flexibility. rsc.org Different stable gas-phase conformers, corresponding to different orientations of the oxetane ring relative to the pyridine system, could potentially be resolved by high-resolution IMS. nih.gov This allows for conformational studies, providing insights into the molecule's preferred three-dimensional structure, which is often crucial for its biological activity. The ability of IMS-MS to separate ions by both their mass-to-charge ratio and their shape provides a multidimensional analysis that can resolve complexities not apparent from mass spectrometry alone. rsc.org
Infrared (IR) Spectroscopy
Identification of Characteristic Vibrational Modes for Pyridine, Oxetane, and Amine Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display a combination of characteristic vibrational modes corresponding to its pyridine, oxetane, and diamine components.
Pyridine Ring: The pyridine moiety will exhibit characteristic ring stretching vibrations (C=C and C=N) in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will appear in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern. researchgate.net
Amine Groups: The two primary amine groups (-NH₂) will give rise to distinct N-H stretching vibrations. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. Additionally, a scissoring (N-H bending) vibration is expected around 1650-1580 cm⁻¹. acs.org
Oxetane and Ether Linkage: The oxetane ring and the aryl ether linkage introduce characteristic C-O stretching vibrations. A strong, prominent band corresponding to the asymmetric C-O-C stretch of the ether is anticipated in the 1270-1200 cm⁻¹ region. The strained oxetane ring itself has specific vibrational modes, including ring deformation and puckering vibrations, though these may be complex and appear at lower frequencies. mdpi.com The C-H stretching of the CH₂ groups in the oxetane ring will be observed in the 3000-2850 cm⁻¹ range.
The expected vibrational frequencies are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium, two bands |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Variable |
| Aliphatic C-H Stretch | Oxetane Ring (-CH₂) | 3000 - 2850 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |
| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | Aryl Ether & Oxetane | 1270 - 1200 | Strong |
| Aromatic C-H Bend (out-of-plane) | Pyridine Ring | 900 - 700 | Strong |
Analysis of Hydrogen Bonding Interactions through IR Shifts
The presence of two adjacent amine groups and a pyridine nitrogen atom in this compound creates opportunities for both intramolecular and intermolecular hydrogen bonding. These interactions can be effectively studied using IR spectroscopy, as hydrogen bonding perturbs the vibrational frequencies of the involved functional groups. nih.gov
The primary indicator of hydrogen bonding is the change in the N-H stretching bands of the amine groups. In a non-polar solvent at high dilution, where intermolecular interactions are minimized, the N-H stretching bands would appear as relatively sharp peaks in the 3500-3300 cm⁻¹ region. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amine hydrogen of one molecule and the nitrogen atoms (either pyridine or amine) of another molecule would occur. This interaction weakens the N-H bond, causing a significant red shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands. nih.govmdpi.com
Furthermore, the ortho-disposition of the two amine groups (at the 3 and 4 positions) may allow for weak intramolecular hydrogen bonding between them. This type of interaction would also lead to a red shift in the N-H stretching frequency, though typically less pronounced than that from strong intermolecular bonding. The extent of these shifts provides qualitative information about the strength of the hydrogen bonds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis of the Pyridine and Oxetane Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The chromophore in this compound is the substituted pyridine ring. Unsubstituted pyridine exhibits absorption bands resulting from π → π* and n → π* transitions. pharmatutor.orgyoutube.com
The introduction of the oxetanyloxy and two amino groups onto the pyridine ring significantly modifies its electronic spectrum. Both the alkoxy (-OR) and amino (-NH₂) groups are powerful auxochromes with lone pairs of electrons that can be delocalized into the pyridine π-system through resonance. This electron-donating effect increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. nih.gov Consequently, a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands is expected compared to unsubstituted pyridine.
| Transition Type | Orbitals Involved | Expected λₘₐₓ Region (nm) | Chromophore/Contributing Groups |
|---|---|---|---|
| π → π | HOMO (π) → LUMO (π) | 250 - 350 | Pyridine ring, delocalized with -NH₂ and -OR groups |
| n → π | Non-bonding (N) → LUMO (π) | > 300 | Pyridine nitrogen lone pair |
Investigation of pH-Dependent Absorption Profiles
The electronic absorption spectrum of this compound is expected to exhibit significant pH dependence due to the presence of multiple basic nitrogen atoms: the two amino groups and the pyridine ring nitrogen. Protonation of these sites can alter the electronic structure of the molecule, leading to shifts in the absorption maxima (λmax).
In acidic solutions, protonation is likely to occur first at the most basic site. For 3,4-diaminopyridine (B372788), the pyridine nitrogen is the most basic site. Protonation of the pyridine nitrogen would lead to a pyridinium (B92312) cation. This protonation can influence the intramolecular charge transfer characteristics of the molecule. The amino groups can also be protonated at lower pH values. These protonation events typically result in a blue shift (hypsochromic shift) of the π-π* transitions of the pyridine ring, as the electron-withdrawing effect of the protonated nitrogen reduces the electron density in the aromatic system. Conversely, in neutral to basic media, the compound would exist in its neutral form. The UV-Vis spectrum of related diaminopyridine derivatives often shows distinct changes upon acidification. nih.gov For instance, the formation of a proton transfer complex between 3,4-diaminopyridine and 2,6-dichloro-4-nitrophenol (B181596) resulted in a new, red-shifted absorption band, indicating a significant electronic perturbation upon protonation.
The study of pH-dependent UV-Vis spectra is crucial for understanding the behavior of the molecule in different biological and chemical environments. The pKa values of the different nitrogen atoms could be determined by spectrophotometric titration, where the absorbance at a specific wavelength is monitored as a function of pH.
Table 1: Expected pH-Dependent Absorption Characteristics of Pyridine Derivatives
| pH Range | Predominant Species | Expected Spectral Shift | Rationale |
| Acidic (pH < pKa1) | Di- or Tri-protonated | Hypsochromic (Blue Shift) | Protonation of pyridine and amino nitrogens decreases electron density in the π-system. |
| Near Neutral (pKa1 < pH < pKa2) | Mono-protonated (likely at pyridine N) | Intermediate | Partial positive charge influences electronic transitions. |
| Basic (pH > pKa2) | Neutral | Bathochromic (Red Shift) relative to protonated forms | Lone pairs on all nitrogen atoms contribute to the π-system. |
This table is illustrative and based on the general behavior of aminopyridine compounds.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. The pyridine ring is expected to be planar. The conformation of the oxetan-3-yloxy substituent relative to the pyridine ring would be of particular interest. The torsion angles around the C(2)-O-C(oxetane) and O-C(oxetane)-C(oxetane) bonds would define the orientation of the oxetane ring. In the crystal structure of a related compound, 5-chloropyridine-2,3-diamine, the amino groups were found to be twisted out of the plane of the pyridine ring to minimize steric hindrance. nih.govnih.gov A similar twisting of the amino groups would be expected for this compound.
The oxetane ring itself has a puckered conformation, and its specific geometry could be determined with high precision. The absolute structure of a chiral derivative could be determined using anomalous dispersion effects if a heavy atom is present in the crystal structure or by using chiral crystals.
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The two amino groups provide hydrogen bond donors (N-H), while the pyridine nitrogen, the ether oxygen of the oxetane-3-yloxy group, and the amino nitrogens can act as hydrogen bond acceptors.
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction |
| Amino Group (N-H) | Pyridine Nitrogen | Intermolecular Hydrogen Bond |
| Amino Group (N-H) | Amino Nitrogen | Intermolecular Hydrogen Bond |
| Amino Group (N-H) | Oxetane Oxygen | Intermolecular Hydrogen Bond |
| Amino Group (N-H) | Ether Oxygen | Intermolecular Hydrogen Bond |
This table presents potential interactions based on the functional groups present in the molecule.
Chiroptical Spectroscopy (if applicable for chiral derivatives or enantiomeric studies)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. If a chiral center is introduced into this compound, for instance, by using an enantiomerically pure oxetane derivative, these techniques would be invaluable for its characterization.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions. The shape and sign of the CD spectrum are unique to a specific enantiomer, making it a powerful tool for distinguishing between enantiomers and for studying their interactions with other chiral molecules.
For a chiral derivative of this compound, the electronic transitions associated with the pyridine chromophore would become chiroptically active. The interaction of a chiral derivative with a chiral host, such as a cyclodextrin (B1172386) or a chiral receptor, could lead to induced circular dichroism (ICD) signals, providing information about the binding and recognition process. pnas.org The sign and intensity of the CD signals can be used to monitor enantioselective binding events. mdpi.com
Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum of a chiral compound displays a characteristic curve, and in the region of an absorption band, it shows a phenomenon known as the Cotton effect, which is a rapid change in rotation. libretexts.org
The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the chiral center(s) near the chromophore. libretexts.orgnumberanalytics.com By applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental ORD curve with that of compounds of known absolute configuration, it is often possible to assign the absolute configuration of a new chiral molecule. numberanalytics.comwikipedia.org For a chiral derivative of this compound, the Cotton effect associated with the pyridine chromophore's electronic transitions could be used to determine its absolute configuration. umich.edu
Structure Activity Relationship Sar Studies of 2 Oxetan 3 Yloxy Pyridine 3,4 Diamine Analogs
Impact of Oxetane (B1205548) Ring Modifications on Biological Activity
The oxetane ring in 2-(Oxetan-3-yloxy)pyridine-3,4-diamine analogs plays a crucial role in modulating biological activity through a combination of stereochemical, conformational, and electronic effects.
Stereochemical Effects of Oxetane Substituents (e.g., at C2, C4)
The introduction of substituents on the oxetane ring can create stereogenic centers, and the resulting stereoisomers often exhibit significant differences in biological activity. For instance, in related kinase inhibitor scaffolds, the stereochemistry of substituents on the oxetane ring has been shown to be critical for potent inhibition. While specific data for C2 or C4 substituted this compound is not extensively available in the public domain, general principles suggest that the spatial arrangement of these substituents would significantly impact the molecule's ability to fit into the binding pocket of its biological target. The precise orientation of a substituent could either facilitate favorable interactions or lead to steric clashes, thereby dictating the inhibitory potency.
Influence of Oxetane on Molecular Polarity and Hydrogen Bond Acceptor Ability
The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, which can be a critical interaction point with amino acid residues in the active site of a kinase. The incorporation of the oxetane moiety generally increases the polarity of a molecule, which can lead to improved aqueous solubility. This is a desirable feature for drug candidates, as it can enhance bioavailability. The electron-withdrawing nature of the oxetane's oxygen atom can also influence the pKa of nearby functional groups, which can affect the molecule's ionization state and its interactions with the target.
Role of the Pyridine (B92270) Core Modifications in Activity Modulation
The pyridine core of this compound serves as the central scaffold for the attachment of the key pharmacophoric elements. Modifications to this core, particularly the positioning of the diamine substituents, are critical for modulating biological activity.
Effects of Substitution Patterns on the Pyridine Ring (e.g., Positional Isomers of Diamine)
The arrangement of the two amino groups on the pyridine ring is a key determinant of the molecule's ability to form specific hydrogen bonds with the hinge region of a kinase, a common binding motif for kinase inhibitors. While the 3,4-diamine substitution pattern is present in the parent compound, other positional isomers, such as 2,3-diamine, 2,6-diamine, or 3,5-diamine, would present the hydrogen bond donors and acceptors in different spatial orientations. This would drastically alter the binding mode and, consequently, the inhibitory activity against a specific kinase. For instance, patent literature on related pyrimidine-pyridine diamines as PI3Kδ inhibitors highlights the importance of the precise arrangement of these groups for potent and selective inhibition.
Below is a hypothetical data table illustrating the potential impact of diamine positional isomers on kinase inhibitory activity, based on general principles of kinase inhibitor SAR.
| Compound | Diamine Position | Kinase IC50 (nM) |
| Analog 1 | 3,4-diamine | 10 |
| Analog 2 | 2,3-diamine | 500 |
| Analog 3 | 2,6-diamine | >10000 |
| Analog 4 | 3,5-diamine | 1500 |
This data is illustrative and intended to demonstrate the concept of how positional isomerism can impact biological activity.
Bioisosteric Replacements of the Pyridine Nitrogen (e.g., Benzene (B151609), Pyrimidine)
The nitrogen atom in the pyridine ring of this compound is a key determinant of the molecule's electronic properties and its potential as a hydrogen bond acceptor. The replacement of this nitrogen atom with other chemical groups, a strategy known as bioisosteric replacement, could significantly modulate the compound's biological activity.
For instance, replacing the pyridine ring with a benzene ring would remove the hydrogen bond accepting capability of the pyridine nitrogen and alter the electron distribution within the aromatic system. This modification would be expected to decrease the compound's polarity and could impact its binding affinity if the pyridine nitrogen is involved in a critical interaction with the biological target.
Alternatively, substituting the pyridine with a pyrimidine (B1678525) ring would introduce an additional nitrogen atom. The position of this second nitrogen would be crucial. A pyrimidine analog could exhibit altered hydrogen bonding patterns and a different dipole moment, potentially leading to a change in binding orientation and selectivity for its target.
Table 1: Predicted Effects of Bioisosteric Replacement of the Pyridine Ring
| Original Scaffold | Bioisosteric Replacement | Predicted Change in Properties | Potential Impact on Activity |
| Pyridine | Benzene | Loss of H-bond acceptor, decreased polarity | Reduced affinity if H-bond is critical |
| Pyridine | Pyrimidine | Altered H-bond pattern, different dipole moment | Change in binding orientation and selectivity |
Influence of Aromaticity and Electron Density Distribution
The aromaticity and the distribution of electron density across the pyridine ring are fundamental to its interaction with biological macromolecules. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity and electronic character of the entire ring system.
Modifications to the substituents on the pyridine ring, beyond the core structure of this compound, would be expected to fine-tune the electron density. For example, the addition of electron-donating groups could increase the basicity of the pyridine nitrogen, while electron-withdrawing groups would have the opposite effect. These changes can have a profound impact on the strength of hydrogen bonds and other non-covalent interactions that are essential for biological activity.
Significance of the Diamine Functionality in SAR
The 3,4-diamine substitution pattern on the pyridine ring is a critical feature of the molecule, likely serving as a key pharmacophore that engages in multiple interactions with a biological target.
Chemical Modifications of the Amine Groups (e.g., Alkylation, Acylation, Cyclization)
The primary amine groups of the diamine moiety are amenable to a variety of chemical modifications. Alkylation of one or both amines would increase their steric bulk and lipophilicity, which could probe the size and nature of the binding pocket. Acylation would introduce a carbonyl group, converting a hydrogen bond donor into an acceptor and potentially altering the electronic properties of the system.
Cyclization of the two amine groups, for instance, by bridging them with a carbon chain to form a fused heterocyclic ring, would conformationally constrain the diamine functionality. This would be a powerful strategy to investigate the required orientation of the amine groups for optimal binding and could lead to an increase in potency and selectivity by reducing the entropic penalty of binding.
Contribution of Amine Basicity and Protonation State to Activity
The basicity of the amine groups, and therefore their protonation state at physiological pH, is a crucial factor in their ability to interact with biological targets. The pKa values of these amines are influenced by the electronic nature of the pyridine ring. It is highly probable that at least one of the amine groups is protonated under physiological conditions, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues in a protein's active site. Modulating the basicity of these amines through chemical modification could be a key strategy for optimizing activity.
Role of Diamine in Hydrogen Bonding and Chelation
The adjacent positioning of the two amine groups in this compound suggests a potential role in forming bidentate hydrogen bonds or in chelating metal ions. If the biological target is a metalloenzyme, this diamine motif could be essential for coordinating with a catalytic metal cofactor. The ability to form two simultaneous hydrogen bonds with a protein or nucleic acid target would significantly contribute to the binding affinity and specificity of the compound.
Linker Region Variations and Their Effects on SAR
Variations in the length and flexibility of this linker would directly impact the positioning of the oxetane moiety relative to the pyridinediamine scaffold. For example, replacing the ether linkage with a thioether or an amino group would alter the bond angles and rotational freedom. Furthermore, substituting the oxetane ring with other small, polar heterocyclic systems, such as an azetidine (B1206935) or a tetrahydrofuran (B95107), could explore the tolerance for different ring sizes and heteroatom compositions in the binding pocket.
Table 2: Potential Modifications to the Linker Region and Their Predicted SAR Implications
| Linker Modification | Predicted Structural Change | Potential SAR Outcome |
| Change Linker Length | Alters distance between pharmacophores | Optimization of fit within the binding site |
| Introduce Rotational Constraints | Reduces conformational flexibility | Increased potency and selectivity |
| Replace Oxetane Ring | Varies steric bulk and H-bonding capacity | Probes for additional interactions |
Alterations in the Ether Linkage (e.g., Alkyl Linkers, Thioethers, Amines)
Research on analogous heterocyclic compounds has shown that replacing an ether oxygen with a sulfur atom to form a thioether can alter the bond angle and length, as well as the lipophilicity of the molecule. nih.gov In many cases, thioethers are more lipophilic than their ether counterparts, which could enhance membrane permeability and interactions with hydrophobic pockets in a protein binding site.
The introduction of an amine linkage in place of the ether creates a hydrogen bond donor, which can establish an additional interaction with the target protein if a suitable acceptor is present in the binding site. However, this change also introduces a basic center, which can affect the compound's pharmacokinetic properties. Studies on similar pyridine derivatives have demonstrated that replacing an ether linkage with an amine can be highly unfavorable for activity. nih.gov
| Analog | Linkage Modification | Predicted Activity Trend | Rationale |
| 1 | Methylene (B1212753) (CH2) | Decrease | Increased flexibility and altered bond angle may disrupt optimal binding conformation. |
| 2 | Thioether (S) | Variable | Increased lipophilicity could be beneficial or detrimental depending on the target's binding site properties. nih.gov |
| 3 | Amine (NH) | Significant Decrease | Introduction of a hydrogen bond donor and a basic center may lead to unfavorable interactions or altered pharmacokinetics. nih.gov |
This table presents predicted activity trends based on established SAR principles for analogous compounds.
Influence of Linker Length, Flexibility, and Rigidity
The length, flexibility, and rigidity of the linker connecting the oxetane ring to the pyridine core are paramount for orienting these two key structural motifs in the optimal geometry for binding.
Increasing the linker length, for instance, by introducing additional methylene units, can provide greater conformational freedom, allowing the molecule to adopt various shapes to fit into the binding pocket. However, excessive flexibility can also be detrimental due to an entropic penalty upon binding. Conversely, a more rigid linker can lock the molecule into a bioactive conformation, potentially increasing potency. The influence of linker length on the host-guest properties of pyridine-bridged molecules has been a subject of investigation. researchgate.net
Global Substituent Effects on SAR
Electronic and Steric Contributions of Substituents
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can modulate the pKa of the pyridine nitrogen atoms and the diamine groups, which can be crucial for ionic interactions with the target. For instance, the introduction of electron-withdrawing groups can decrease the basicity of the pyridine ring. The effects of substituents on the electronic structure of related heterocyclic systems have been studied, showing that they can significantly alter molecular orbital energies. researchgate.net
Steric bulk is another critical factor. Large, bulky substituents can cause steric hindrance, preventing the molecule from fitting into the binding site. Conversely, in some cases, bulky groups can establish favorable van der Waals interactions within a large hydrophobic pocket. nih.gov
| Substituent Type | Position on Pyridine Ring | Predicted Activity Trend | Rationale |
| Electron-withdrawing (e.g., -Cl, -CF3) | 5- or 6-position | Variable | Can alter pKa and hydrogen bonding capacity of the diamines; may engage in halogen bonding. mdpi.com |
| Electron-donating (e.g., -CH3, -OCH3) | 5- or 6-position | Variable | Can increase electron density on the pyridine ring and affect interactions with the target. nih.gov |
| Bulky group (e.g., -t-butyl) | 6-position | Likely Decrease | May cause steric clash with the binding site. nih.gov |
This table presents predicted activity trends based on established SAR principles for analogous compounds.
Hydrophobic and Hydrophilic Interactions within the Binding Site
The interplay of hydrophobic and hydrophilic interactions is fundamental to the binding affinity of any ligand. nih.gov The oxetane ring in this compound is considered a polar heterocycle that can act as a hydrogen bond acceptor. researchgate.net The pyridine ring and any alkyl substituents contribute to the hydrophobic character of the molecule, facilitating interactions with nonpolar residues in the binding site. nih.gov
Optimizing the balance between hydrophobicity and hydrophilicity is key to achieving good cell permeability and target engagement. The diamino groups on the pyridine ring are strong hydrogen bond donors and are likely to interact with polar residues or water molecules in the binding pocket.
Conformational Restrictions and Flexibility of Analogs
The conformational flexibility of the analogs plays a significant role in their biological activity. The oxetane ring, being a strained four-membered ring, imposes a degree of rigidity on its immediate vicinity. researchgate.net The dihedral angle between the oxetane and pyridine rings, governed by the ether linkage, is a key conformational parameter. Introducing substituents that restrict the rotation around this bond can pre-organize the molecule into a bioactive conformation, thereby enhancing its potency. Conversely, analogs with excessive flexibility may need to overcome a larger entropic barrier to adopt the correct binding pose, leading to lower affinity.
An article on the mechanistic investigations of this compound, as outlined in the user's request, cannot be generated. A thorough search of publicly available scientific literature and databases did not yield any specific research data on the target identification, validation, or ligand-target binding interactions of this particular compound.
The requested article structure is highly specific, requiring detailed experimental findings from methodologies such as affinity proteomics, genetic perturbation studies (siRNA, CRISPR-Cas9), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). These studies appear not to have been published for "this compound."
Consequently, without any primary research data on its mechanism of action, it is impossible to provide a scientifically accurate and informative article that adheres to the strict content requirements and exclusions outlined in the prompt. Any attempt to do so would result in speculation and would not be based on verifiable research findings.
Mechanistic Investigations of 2 Oxetan 3 Yloxy Pyridine 3,4 Diamine Action
Cellular Pathway Modulation
Detailed investigations into how 2-(Oxetan-3-yloxy)pyridine-3,4-diamine modulates cellular pathways are currently unavailable. Such studies would be essential to understand its biological function and potential therapeutic applications.
Investigation of Downstream Signaling Cascades (e.g., Phosphorylation Assays)
There are no published studies that have utilized techniques like phosphorylation assays to identify the downstream signaling cascades affected by this compound. These experiments would be crucial for determining which cellular communication pathways are activated or inhibited upon treatment with the compound.
Global Gene Expression Profiling (Transcriptomics)
Transcriptomic analyses, which measure the expression levels of thousands of genes simultaneously, have not been reported for this compound. Such data would provide a global view of the cellular response to the compound and could help in identifying its primary targets and off-target effects.
Proteomic Analysis of Cellular Responses
Similarly, there is a lack of proteomic studies investigating the changes in protein expression and post-translational modifications within cells following exposure to this compound. This type of analysis would offer insights into the functional consequences of the compound's activity at the protein level.
Enzyme Inhibition or Activation Kinetics (if applicable)
While the structure of this compound suggests it could potentially act as an enzyme inhibitor evitachem.com, specific kinetic data are not available in the public domain.
Determination of IC50/EC50 and Ki/Km Values
No experimental data on the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), inhibitor constant (Ki), or Michaelis constant (Km) for this compound against any specific enzyme have been reported. These values are fundamental for quantifying the potency and affinity of a compound for its target.
Elucidation of Inhibition Mechanism (e.g., Competitive, Non-competitive, Uncompetitive)
Without kinetic data, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound remains unknown. Elucidating this mechanism is a critical step in understanding how the compound interacts with its enzymatic target.
Cellular Permeation and Subcellular Localization
No publicly available studies were found that have assessed the membrane permeability of this compound. Standard assays used for this purpose, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) which evaluates passive diffusion sigmaaldrich.comevotec.comresearchgate.net, or the Caco-2 cell permeability assay which models the intestinal barrier and can indicate active transport and efflux researchgate.netnih.govresearchgate.netnih.gov, have not been reported for this compound. Information regarding its interaction with efflux transporters, which are critical for determining a compound's intracellular concentration and efficacy, is also unavailable.
There are no published studies utilizing fluorescence microscopy or other imaging techniques to visualize the subcellular localization of this compound. Such studies would be essential to determine if the compound accumulates in specific organelles, which could provide insights into its mechanism of action and potential off-target effects.
Due to the absence of specific data for "this compound," the requested data tables and detailed research findings for the outlined sections cannot be generated.
Advanced Computational and Theoretical Studies of 2 Oxetan 3 Yloxy Pyridine 3,4 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. These theoretical explorations offer a detailed understanding of electronic structure and reactivity without the need for empirical data.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(Oxetan-3-yloxy)pyridine-3,4-diamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable geometric configuration (geometry optimization). nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters for this compound calculated via DFT (Note: The following data is representative of typical DFT calculation outputs and serves as an example.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O(oxetane) | 1.45 Å |
| O(oxetane)-C3' | 1.38 Å | |
| C3-N(amino) | 1.39 Å | |
| C4-N(amino) | 1.40 Å | |
| Bond Angle | C2-O-C3' | 115.2° |
| O-C3'-C2' | 94.5° | |
| N-C3-C4 | 119.8° | |
| Dihedral Angle | C3-C2-O-C3' | 175.5° |
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution. In the MEP surface of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative nitrogen atoms of the pyridine (B92270) ring and amino groups, as well as the oxygen atom of the oxetane (B1205548) ether linkage. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue), often found around the hydrogen atoms of the amino groups, indicate sites for nucleophilic attack. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like Gauge-Including Atomic Orbital (GIAO) are routinely performed. These predicted shifts, when compared to experimental data, help confirm the molecular structure.
Similarly, theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. A comparison between the computed and experimental IR spectra allows for a detailed assignment of vibrational modes to specific functional groups within the molecule. For related diaminopyridine structures, DFT methods have shown excellent agreement between calculated and experimental vibrational frequencies after applying a scaling factor. nih.govresearchgate.net
Table 2: Example of Predicted vs. Experimental Spectroscopic Data (Note: This table is illustrative and shows the typical format for comparing computational and experimental results.)
| Parameter | Functional Group | Calculated Value | Experimental Value |
| ¹H NMR Shift | -NH₂ (C4) | 5.8 ppm | 5.9 ppm |
| ¹³C NMR Shift | C2 (Pyridine) | 155.2 ppm | 154.8 ppm |
| IR Frequency | N-H Stretch | 3410 cm⁻¹ | 3425 cm⁻¹ |
| IR Frequency | C-O-C Stretch | 1105 cm⁻¹ | 1112 cm⁻¹ |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminopyridine ring, while the LUMO may be distributed across the pyridine system. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated to quantify the molecule's reactive nature.
Table 3: Illustrative Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The values presented are examples of typical outputs from quantum chemical calculations.)
| Parameter | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -1.20 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.65 |
| Electronegativity | χ = -(EHOMO+ELUMO)/2 | 3.525 |
| Chemical Hardness | η = (ELUMO-EHOMO)/2 | 2.325 |
| Global Softness | S = 1/(2η) | 0.215 |
Molecular Dynamics (MD) Simulations
While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules.
Conformational Dynamics and Flexibility of this compound in Solution
MD simulations can model the behavior of this compound in a solvent environment, providing a detailed picture of its conformational dynamics and flexibility. nih.gov By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), researchers can observe how the molecule explores different conformations, how flexible the ether linkage is, and how the oxetane and pyridine rings move relative to each other.
These simulations also reveal crucial information about the molecule's interaction with solvent molecules, such as the formation and lifetime of hydrogen bonds between the amino groups and water. Understanding these dynamics is essential for predicting how the molecule will behave in a biological or chemical system. For instance, the stability of specific conformations and their interactions with the surrounding solvent can influence the molecule's ability to bind to a target protein. nih.gov Analysis of the simulation can be performed by calculating metrics like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Protein-Ligand Interaction Dynamics and Binding Free Energy Calculations
To comprehend the therapeutic potential of this compound, it is crucial to understand the dynamics of its interaction with a protein target and to quantify the strength of this binding. Molecular dynamics (MD) simulations offer a powerful tool to observe the time-dependent behavior of the protein-ligand complex, revealing conformational changes and the stability of key interactions.
In a typical MD simulation study, the this compound molecule would be docked into the active site of a target protein. The resulting complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is subjected to a series of energy minimization and equilibration steps before a production run, which can span from nanoseconds to microseconds, is initiated. Analysis of the MD trajectory provides a detailed picture of the ligand's movement within the binding pocket, the flexibility of the protein, and the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
Binding free energy calculations are subsequently performed to provide a quantitative measure of the affinity between this compound and its target. Methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed. These methods calculate the free energy of the protein, the ligand, and the complex, with the difference providing an estimate of the binding free energy (ΔG_bind).
A hypothetical breakdown of the binding free energy components for the interaction of this compound with a target kinase is presented in the table below. Such data helps to identify the major energetic contributions to binding, guiding further optimization of the ligand.
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 55.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -23.2 |
This is a hypothetical data table for illustrative purposes.
Analysis of Water Mediated Interactions and Solvation Effects
The role of water molecules in the binding site is a critical aspect of protein-ligand interactions that is often investigated through advanced computational methods. Water molecules can act as bridges, forming hydrogen bonds with both the ligand and the protein, thereby stabilizing the complex. Alternatively, the displacement of high-energy water molecules from a hydrophobic pocket upon ligand binding can be a significant driving force for the interaction.
For this compound, the diamino and oxetane moieties are capable of forming multiple hydrogen bonds. Computational techniques such as WaterMap or 3D-RISM (Reference Interaction Site Model) can be used to identify thermodynamically unstable water molecules in the binding site. The strategic placement of functional groups on the ligand to displace these unfavorable water molecules can lead to a significant improvement in binding affinity.
A summary of a hypothetical analysis of water-mediated interactions for this compound in a protein active site is provided below.
| Interaction Type | Number of Water Bridges | Average Residence Time (ps) |
| Ligand-Water-Protein | 3 | 150 |
| Ligand-Water-Ligand | 1 | 50 |
This is a hypothetical data table for illustrative purposes.
Molecular Docking and Virtual Screening
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of this compound and in identifying potential interaction hotspots.
Prediction of Ligand-Target Binding Modes and Interaction Hotspots
Molecular docking simulations of this compound would involve generating a multitude of possible binding poses within the active site of a target protein. A scoring function is then used to rank these poses, with the top-ranked pose representing the most likely binding mode. Analysis of this predicted binding mode reveals key interactions, such as hydrogen bonds formed by the diamino groups with specific amino acid residues, and hydrophobic interactions involving the pyridine ring.
These predicted interactions are considered "hotspots" for binding. For instance, the 3-amino and 4-amino groups on the pyridine ring are likely to act as hydrogen bond donors, while the nitrogen atom in the pyridine ring and the oxygen atom of the oxetane group can act as hydrogen bond acceptors. Identifying these hotspots is crucial for understanding the structure-activity relationship and for designing more potent analogs.
A hypothetical summary of the predicted interactions for this compound with a protein target is shown in the table below.
| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type |
| 4-Amino Group | Asp145 | Hydrogen Bond (Donor) |
| 3-Amino Group | Glu91 | Hydrogen Bond (Donor) |
| Pyridine Ring | Val75 | Pi-Alkyl Interaction |
| Oxetane Oxygen | Ser142 | Hydrogen Bond (Acceptor) |
This is a hypothetical data table for illustrative purposes.
Computational Screening for Novel Analogs and Hit Expansion
Once a reliable docking protocol is established for this compound, it can be used for virtual screening of large compound libraries to identify novel analogs with potentially improved activity. This process, known as structure-based virtual screening, involves docking thousands to millions of compounds into the target's active site and prioritizing those with the best docking scores and favorable interaction patterns for experimental testing.
This "hit expansion" strategy can rapidly identify a diverse set of chemical scaffolds that share the key binding features of the original hit compound. By exploring a wider chemical space, there is a higher probability of discovering compounds with improved potency, selectivity, and pharmacokinetic properties.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. nih.govnih.gov These fragments are then grown or linked together to produce a more potent lead compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. nih.gov
A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of new analogs, as it can provide an estimate of their potential activity before they are made. This can save significant time and resources in the drug discovery process.
A hypothetical QSAR equation for a series of this compound analogs is shown below, along with a table of descriptors for a set of hypothetical compounds.
Hypothetical QSAR Equation:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * H-bond_Donors + 2.5
| Compound ID | LogP | TPSA | H-bond Donors | Predicted pIC50 |
| Analog 1 | 2.1 | 85.3 | 2 | 4.8 |
| Analog 2 | 2.5 | 90.1 | 2 | 4.9 |
| Analog 3 | 1.8 | 80.5 | 3 | 5.4 |
| Analog 4 | 2.8 | 88.2 | 2 | 5.2 |
This is a hypothetical data table and equation for illustrative purposes.
Development of 2D and 3D QSAR Models for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the optimization of lead structures.
2D-QSAR: Two-dimensional QSAR studies utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties like lipophilicity (LogP), molar refractivity (MR), and electronic parameters. For aminopyridine derivatives, 2D-QSAR studies have been employed to establish correlations between these properties and their observed biological activities, such as antibacterial or kinase inhibitory effects. For instance, a hypothetical 2D-QSAR study on a series of pyridine-3,4-diamine analogs might reveal that increased lipophilicity at a particular position is correlated with enhanced activity, while bulky substituents are detrimental.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. nih.govresearchgate.net These methods generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to improve biological activity. In studies on aminopyridine carboxamide inhibitors, 3D-QSAR models have successfully rationalized the structural requirements for inhibitory activity. nih.govresearchgate.net For this compound, a 3D-QSAR model would be invaluable in visualizing the spatial arrangement of the oxetane ring and the diamino-pyridine core within a hypothetical binding pocket, guiding modifications to enhance potency.
Below is an illustrative data table showcasing the kind of data that would be used in a 3D-QSAR study of aminopyridine derivatives.
| Compound ID | Scaffold | R1-Substituent | Experimental IC50 (nM) | Predicted IC50 (nM) |
| APD-01 | Aminopyridine | -H | 150 | 145 |
| APD-02 | Aminopyridine | -CH3 | 98 | 105 |
| APD-03 | Aminopyridine | -OCH3 | 75 | 80 |
| APD-04 | Aminopyridine | -Cl | 110 | 115 |
Pharmacophore Modeling for Identifying Essential Structural Features
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For compounds like this compound, a pharmacophore model could be developed based on a set of known active molecules that bind to a common target. This model would highlight the critical spatial relationships between, for example, the hydrogen bond donating amino groups, the hydrogen bond accepting pyridine nitrogen and oxetane oxygen, and any hydrophobic regions of the molecule. Such models have been successfully applied to discover novel dopamine transporter inhibitors from substituted pyridines by searching 3D databases for compounds that match the pharmacophoric query. mdma.chnih.gov A pharmacophore model for this compound and its analogs would serve as a valuable tool for virtual screening campaigns to identify new chemical entities with similar biological activities.
An example of a pharmacophore model for a hypothetical kinase inhibitor based on the aminopyridine scaffold is presented in the table below.
| Feature | Description | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| HBD1 | Hydrogen Bond Donor | 2.5 | 1.8 | 3.2 | 1.0 |
| HBA1 | Hydrogen Bond Acceptor | -1.3 | 0.5 | 2.1 | 1.0 |
| HY1 | Hydrophobic | 4.7 | -2.1 | 1.5 | 1.5 |
Machine Learning and Artificial Intelligence Applications in SAR
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to predict the biological activities and properties of molecules. Various ML algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNN), can be trained on datasets of chemical structures and their associated activities to build predictive QSAR models. researchgate.net
In the context of aminopyridine and related heterocyclic compounds, machine learning models have been used to predict their efficacy as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs). researchgate.net These models can learn complex, non-linear relationships between molecular features and biological activity that may not be captured by traditional QSAR methods. For a novel compound like this compound, a trained ML model could predict its potential biological targets and activity spectrum based on its structural features. Furthermore, generative AI models could be employed to design novel aminopyridine derivatives with optimized properties. The continuous development of machine learning techniques holds great promise for accelerating the discovery and optimization of new therapeutic agents based on the aminopyridine scaffold. arxiv.org
The following table illustrates how different machine learning models might be compared for their predictive performance in a QSAR study.
| Model | Descriptors Used | Training Set R² | Test Set Q² | RMSE |
| Multiple Linear Regression | Physicochemical | 0.65 | 0.61 | 0.45 |
| Random Forest | Molecular Fingerprints | 0.92 | 0.85 | 0.25 |
| Support Vector Machine | Combined Descriptors | 0.88 | 0.82 | 0.29 |
| Deep Neural Network | Graph Convolutional | 0.95 | 0.89 | 0.21 |
Q & A
Q. Example Reaction :
Pyridine-3,4-diamine + Oxetan-3-yl triflate → this compound (Yield: 75%)
Advanced: How can computational methods predict biological interactions?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Model interactions with kinases (e.g., EGFR) by aligning the oxetane oxygen with catalytic lysine residues. MD simulations (GROMACS) assess binding stability .
- QSAR Models : Correlate substituent effects (e.g., oxetane vs. tetrahydrofuran) with IC₅₀ values in cytotoxicity assays .
- DFT Calculations (Gaussian) : Analyze electron density maps to predict reactivity at the pyridine nitrogen sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
